N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl group and at the 7-position with a benzamide moiety. Its molecular formula is C₁₉H₂₂N₂O₃S, with a molecular weight of 358.45 g/mol.
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-13-25(23,24)21-12-6-9-15-10-11-17(14-18(15)21)20-19(22)16-7-4-3-5-8-16/h3-5,7-8,10-11,14H,2,6,9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHZOFKHZIHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Propylsulfonyl Group: The tetrahydroquinoline intermediate is then treated with propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfonyl group.
Formation of the Benzamide Moiety: Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the benzamide group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.
Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound can be used in the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The tetrahydroquinoline scaffold is a common feature among analogs, but substitutions at the 1- and 7-positions significantly alter physicochemical and biological profiles:
Key Observations :
- Lipophilicity : Fluorinated benzamide substituents (e.g., 10e–10g) increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility. The target compound’s unsubstituted benzamide may favor solubility over cellular uptake .
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group and a tetrahydroquinoline moiety, which are significant for its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes:
- A tetrahydroquinoline ring which contributes to its pharmacological properties.
- A sulfonyl group that enhances its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The sulfonyl group can participate in nucleophilic interactions, while the tetrahydroquinoline moiety can engage in hydrogen bonding and π-π stacking interactions. These interactions may modulate enzyme activity or receptor signaling pathways.
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the tetrahydroquinoline structure can significantly affect biological activity. For instance:
- Substitution Patterns : Variations in the benzamide moiety or the sulfonyl group can enhance binding affinity to target receptors.
- Functional Groups : The introduction of different functional groups on the tetrahydroquinoline ring can alter pharmacokinetic properties.
A notable example is the identification of compounds with high affinity for novel binding sites related to anticonvulsant activity .
Clinical Implications
The potential application of this compound in treating neurological disorders is promising. Its unique structure may allow it to act on multiple targets within the central nervous system.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
